

Spectroscopic Analysis of 2,2-dichloro-3-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the halogenated alkane, **2,2-dichloro-3-methylbutane**. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of existing mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical endeavors.

Chemical Identity and Properties

2,2-dichloro-3-methylbutane is a chlorinated hydrocarbon with the chemical formula $C_5H_{10}Cl_2$.^{[1][2]} Its molecular weight is 141.039 g/mol.^{[1][2]} Key identifiers for this compound are listed in the table below.

Identifier	Value
IUPAC Name	2,2-dichloro-3-methylbutane
CAS Number	17773-66-9[1][2]
Molecular Formula	C ₅ H ₁₀ Cl ₂ [1][2]
Molecular Weight	141.039 g/mol [1][2]
Canonical SMILES	CC(C)C(C)(Cl)Cl
InChI	InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3[1]
InChIKey	WIQMOFSSJHPXIK-UHFFFAOYSA-N[1]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of **2,2-dichloro-3-methylbutane** is available from the NIST WebBook and was obtained by electron ionization (EI).[1] The spectrum is characterized by a molecular ion peak and several fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Table 1: Mass Spectrometry Data for **2,2-dichloro-3-methylbutane**

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$[C_3H_5]^+$
43	95	$[C_3H_7]^+$
56	85	$[C_4H_8]^+$
69	30	$[C_5H_9]^+$
84	15	$[C_5H_9Cl]^+ (^{35}Cl)$
86	5	$[C_5H_9Cl]^+ (^{37}Cl)$
105	10	$[M-Cl]^+$, $[C_5H_{10}Cl]^+ (^{35}Cl)$
107	3	$[M-Cl]^+$, $[C_5H_{10}Cl]^+ (^{37}Cl)$
140	<1	$[M]^+$, $[C_5H_{10}Cl_2]^+ (2^{35}Cl)$
142	<1	$[M]^+$, $[C_5H_{10}^{35}Cl^{37}Cl]^+$
144	<1	$[M]^+$, $[C_5H_{10}Cl_2]^+ (2^{37}Cl)$

Data sourced from NIST WebBook.^[1] The fragmentation pattern is consistent with the structure of **2,2-dichloro-3-methylbutane**, showing losses of alkyl and chlorine radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H and ^{13}C NMR spectra for **2,2-dichloro-3-methylbutane** are not readily available in the public domain. However, the expected chemical shifts and multiplicities can be predicted based on the molecular structure and comparison with similar compounds.

Predicted 1H NMR Spectrum:

The 1H NMR spectrum is expected to show two signals corresponding to the two distinct proton environments.

Table 2: Predicted 1H NMR Data for **2,2-dichloro-3-methylbutane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 1.1 - 1.3	Doublet	6H	-CH(CH ₃) ₂
~ 2.2 - 2.5	Septet	1H	-CH(CH ₃) ₂
~ 1.9 - 2.1	Singlet	3H	-C(Cl) ₂ CH ₃

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for **2,2-dichloro-3-methylbutane**

Chemical Shift (ppm)	Assignment
~ 16 - 20	-CH(CH ₃) ₂
~ 35 - 40	-CH(CH ₃) ₂
~ 30 - 35	-C(Cl) ₂ CH ₃
~ 90 - 95	-C(Cl) ₂ CH ₃

Note: These are predicted values and are for guidance only.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2,2-dichloro-3-methylbutane** is not publicly available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **2,2-dichloro-3-methylbutane**

Wavenumber (cm ⁻¹)	Intensity	Vibration
2975 - 2870	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (CH ₃)
1385 - 1370	Medium	C-H bend (gem-dimethyl)
800 - 600	Strong	C-Cl stretch

Note: The C-Cl stretching vibrations can be complex and may show multiple bands.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a volatile liquid sample such as **2,2-dichloro-3-methylbutane**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-dichloro-3-methylbutane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ¹³C NMR Acquisition:

- Switch the probe to the ^{13}C frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
- A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (e.g., 128 scans or more), along with a suitable relaxation delay.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **2,2-dichloro-3-methylbutane** between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Record the sample spectrum over the mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

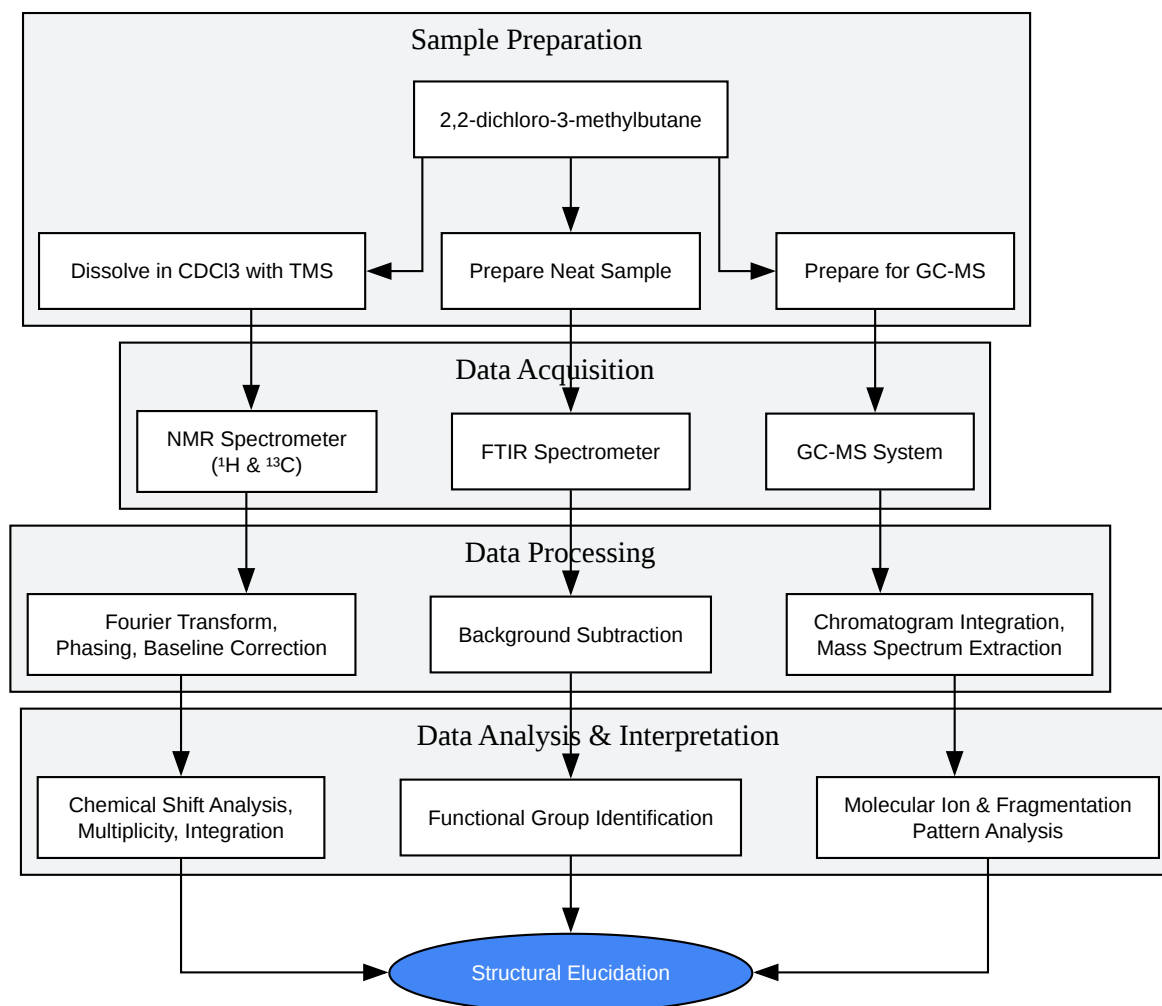
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,2-dichloro-3-methylbutane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of **2,2-dichloro-3-methylbutane**. While experimental data is limited, the provided information and protocols offer a robust starting point for researchers in the fields of chemistry and drug development.

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References

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